molecular formula C10H19ClFN3 B12230472 butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine

butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine

Cat. No.: B12230472
M. Wt: 235.73 g/mol
InChI Key: YWEHSCMVBSFOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a butyl group, a fluoroethyl group, and a pyrazolylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine typically involves multi-step organic reactions. One common method involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where the fluoroethyl group or the butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine: In medicine, the compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced materials and coatings.

Mechanism of Action

The mechanism of action of butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine
  • Butyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine

Comparison: Compared to its similar compounds, butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine exhibits unique structural features that may influence its reactivity and interactions. The position of the fluoroethyl group and the pyrazole ring can affect the compound’s chemical and biological properties, making it distinct from its analogs.

Properties

Molecular Formula

C10H19ClFN3

Molecular Weight

235.73 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C10H18FN3.ClH/c1-2-3-6-12-9-10-4-7-13-14(10)8-5-11;/h4,7,12H,2-3,5-6,8-9H2,1H3;1H

InChI Key

YWEHSCMVBSFOBS-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=NN1CCF.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.